molecular formula C21H26O4 B1202213 Preracemosol A

Preracemosol A

Cat. No.: B1202213
M. Wt: 342.4 g/mol
InChI Key: UOIFCEAENREHJA-UHFFFAOYSA-N
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Description

Preracemosol A (C₂₁H₂₆O₄; molecular weight 342.44 g/mol) is a bibenzyl derivative first isolated from the roots of Bauhinia malabarica (Malabar orchid tree) . Its isolation marked the first discovery of bibenzyl derivatives within the Bauhinia genus, highlighting its significance in natural product chemistry .

Properties

Molecular Formula

C21H26O4

Molecular Weight

342.4 g/mol

IUPAC Name

3-[2-[5-hydroxy-3-methoxy-4-methyl-2-(3-methylbut-2-enyl)phenyl]ethyl]benzene-1,2-diol

InChI

InChI=1S/C21H26O4/c1-13(2)8-11-17-16(12-19(23)14(3)21(17)25-4)10-9-15-6-5-7-18(22)20(15)24/h5-8,12,22-24H,9-11H2,1-4H3

InChI Key

UOIFCEAENREHJA-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C(=C1OC)CC=C(C)C)CCC2=C(C(=CC=C2)O)O)O

Canonical SMILES

CC1=C(C=C(C(=C1OC)CC=C(C)C)CCC2=C(C(=CC=C2)O)O)O

Synonyms

preracemosol A

Origin of Product

United States

Comparison with Similar Compounds

Preracemosol B

  • Structure and Source : Preracemosol B (C₂₁H₂₆O₄), a structural isomer of this compound, is also a bibenzyl derivative isolated from B. malabarica roots .
  • Biogenetic Role: this compound and B are proposed precursors to tetracyclic phenolic compounds like Racemosol through oxidative cyclization of a stilbene precursor (compound 62) .

Racemosol

  • Structure and Source: Racemosol (C₂₀H₂₂O₅) is a tetracyclic phenolic compound first isolated from B. malabarica . Unlike the bibenzyl structure of this compound, Racemosol features a fused tetracyclic core.
  • Pharmacology : Racemosol and its derivatives (e.g., demethylracemosol) are associated with antifungal properties, contrasting with this compound’s antimalarial focus .
  • Biogenetic Link : Racemosol is hypothesized to form via cyclization of the same stilbene precursor (compound 62) that generates this compound and B, emphasizing shared biosynthesis pathways .

Preotostegindiol

Structural and Functional Data Table

Compound Molecular Formula Source Key Pharmacological Activity Structural Class Key Reference
This compound C₂₁H₂₆O₄ Bauhinia malabarica Antimalarial (EC₅₀ = 18 μg/mL) Bibenzyl derivative
Preracemosol B C₂₁H₂₆O₄ Bauhinia malabarica Moderate antimalarial Bibenzyl derivative
Racemosol C₂₀H₂₂O₅ Bauhinia malabarica Antifungal Tetracyclic phenolic
Preotostegindiol C₂₀H₃₂O₃ Otostegia integrifolia Antimalarial (data unspecified) Labdane diterpenoid

Key Research Findings

Biosynthetic Pathways: this compound and B are critical intermediates in the proposed biogenesis of tetracyclic compounds like Racemosol, linking stilbene derivatives to complex phenolic structures .

Activity Divergence : Despite shared biosynthesis, this compound (antimalarial) and Racemosol (antifungal) exhibit distinct pharmacological profiles, suggesting functional diversification during structural evolution .

Structural-Activity Insights : The bibenzyl scaffold of this compound may favor antimalarial activity, while tetracyclic systems (e.g., Racemosol) enhance antifungal properties, highlighting the role of ring cyclization in bioactivity .

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating and characterizing Preracemosol A from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC) or HPLC. Characterization requires spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for protons (¹H-NMR) and carbons (¹³C-NMR) to map the molecular structure.
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
  • UV-Vis and IR Spectroscopy : Identify functional groups and conjugated systems.
  • Example Table :
StepTechniqueKey ParametersPurpose
1Solvent ExtractionEthanol, 70°C, 24hCrude extract preparation
2Column ChromatographySilica gel, hexane:EtOAc gradientFractionation
3NMR Analysis600 MHz, CDCl₃Structural elucidation
Reference experimental protocols for reproducibility .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

  • Methodological Answer : Prioritize assays aligned with hypothesized mechanisms (e.g., anticancer, antimicrobial):

  • Cell Viability Assays : MTT or XTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Enzyme Inhibition Studies : Fluorescence-based assays for target enzymes (e.g., kinases, proteases).
  • Dose-Response Curves : Use triplicate measurements and statistical software (e.g., GraphPad Prism) for EC₅₀/IC₅₀ determination.
  • Include negative controls (e.g., DMSO) and validate with reference compounds .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the molecular mechanisms of this compound?

  • Methodological Answer :

  • Gene Knockout/CRISPR Models : Compare wild-type vs. knockout cell lines to identify target pathways.
  • Molecular Docking Simulations : Use software like AutoDock Vina to predict binding affinities to protein targets (e.g., PDB structures).
  • Transcriptomic/Proteomic Profiling : RNA-seq or LC-MS/MS to quantify expression changes post-treatment.
  • Validation : Confirm findings with Western blotting or qPCR for key biomarkers.
  • Document computational parameters (e.g., force fields, grid sizes) and experimental replicates .

Q. How should contradictory data in this compound studies be analyzed and resolved?

  • Methodological Answer :

  • Statistical Validation : Apply ANOVA or t-tests to assess significance; report p-values and confidence intervals.
  • Source Identification : Check for batch variability (e.g., compound purity via HPLC), biological replicates, or instrumentation calibration.
  • Alternative Models : Replicate experiments in distinct cell lines or animal models (e.g., zebrafish vs. murine).
  • Multi-Technique Corroboration : Combine NMR, X-ray crystallography, and synthetic analogs to resolve structural ambiguities .

Q. What are best practices for presenting spectroscopic and bioactivity data in manuscripts?

  • Methodological Answer :

  • Tables : Include NMR shifts (δ ppm), coupling constants (J in Hz), and MS m/z values. Example:
Proton (¹H)δ (ppm)MultiplicityAssignment
H-36.25d (J=8.2 Hz)Olefinic proton
  • Figures : Use high-resolution spectra with labeled peaks; highlight key bioactivity results in dose-response graphs.
  • Supplementary Data : Upload raw spectra, crystallographic data (CIF files), and statistical scripts to repositories like Zenodo .

Q. How can researchers ensure reproducibility in this compound synthesis or extraction protocols?

  • Methodological Answer :

  • Detailed Protocols : Specify solvents, temperatures, and equipment (e.g., "HPLC-grade acetonitrile, Agilent 1260 Infinity II system").
  • Analytical Controls : Monitor reaction progress via TLC or LC-MS at intermediate steps.
  • Batch Documentation : Record storage conditions (e.g., -80°C, argon atmosphere) and purity thresholds (e.g., ≥95% by HPLC) .

Methodological Frameworks

Q. How to formulate a PICOT-style research question for this compound studies?

  • Methodological Answer :

  • Population (P) : Define the biological system (e.g., "triple-negative breast cancer cells").
  • Intervention (I) : Specify this compound treatment (e.g., "10 μM dose over 48h").
  • Comparison (C) : Use controls (e.g., "untreated cells or paclitaxel as a positive control").
  • Outcome (O) : Measure endpoints (e.g., "apoptosis rate via Annexin V staining").
  • Time (T) : Define duration (e.g., "48-hour exposure").
    Example: "In TNBC cells (P), how does 10 μM this compound (I) compared to paclitaxel (C) affect apoptosis (O) over 48h (T)?" .

Q. How to integrate this compound findings into broader scientific contexts?

  • Methodological Answer :

  • Literature Synthesis : Compare results with structurally similar compounds (e.g., other diterpenes) in Discussion sections.
  • Mechanistic Hypotheses : Propose signaling pathways (e.g., "ROS-mediated apoptosis via Nrf2 inhibition") for future validation.
  • Clinical Relevance : Highlight potential applications (e.g., "adjuvant therapy for resistant cancers") while acknowledging limitations (e.g., in vivo toxicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Preracemosol A
Reactant of Route 2
Preracemosol A

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